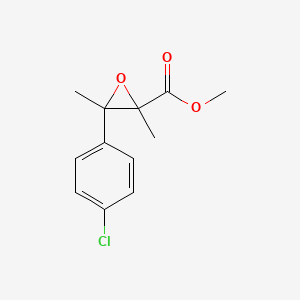

Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate

Description

Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate (CAS: 892287-56-8) is an epoxide derivative featuring a 4-chlorophenyl group and two methyl substituents on the oxirane (epoxide) ring. Its molecular formula is C₁₂H₁₃ClO₃, with a molar mass of 240.68 g/mol. The compound is structurally characterized by a highly substituted oxirane ring, which influences its steric and electronic properties.

Properties

Molecular Formula |

C12H13ClO3 |

|---|---|

Molecular Weight |

240.68 g/mol |

IUPAC Name |

methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate |

InChI |

InChI=1S/C12H13ClO3/c1-11(8-4-6-9(13)7-5-8)12(2,16-11)10(14)15-3/h4-7H,1-3H3 |

InChI Key |

NHENVTFPIUKJRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)(C)C(=O)OC)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with a suitable epoxidizing agent to form the oxirane ring. This is followed by esterification with methanol to introduce the carboxylate ester group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxirane ring and an acid catalyst for the esterification step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxirane ring to diols.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 3-(4-chlorophenyl)-2,3-dimethyl-2-oxirane-2-carboxylic acid.

Reduction: Formation of 3-(4-chlorophenyl)-2,3-dimethyl-1,2-diol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chlorophenyl group may also contribute to its activity by interacting with hydrophobic regions of target proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate with analogous epoxide derivatives, focusing on substituent effects, molecular properties, and commercial status.

Substituted Phenyl Oxirane Carboxylates

Key Observations

Steric Effects : The presence of two methyl groups in the target compound (892287-56-8) increases steric hindrance compared to analogs like 99334-21-1 or 42245-42-1. This may reduce reactivity in nucleophilic ring-opening reactions .

In contrast, the 4-methoxyphenyl analog (42245-42-1) has electron-donating -OCH₃, which could enhance ring reactivity .

Polarity and Solubility: The methoxy-substituted derivative (42245-42-1) is more polar due to -OCH₃, likely improving solubility in polar solvents compared to chlorinated analogs . The cyanophenyl variant (C₁₁H₉NO₃) may exhibit unique solubility profiles due to the -CN group’s strong dipole .

Methoxy and cyano derivatives remain available, suggesting broader applicability in organic synthesis .

Biological Activity

Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate is an organic compound categorized as an oxirane, characterized by a three-membered cyclic ether structure. Its molecular formula is with a molecular weight of approximately 240.68 g/mol. The presence of a chlorophenyl group enhances its reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Oxirane ring : A reactive three-membered ring that can participate in various chemical reactions.

- Chlorophenyl group : This substitution may influence the compound's biological interactions and efficacy.

- Carboxylate functional group : Enhances the compound's reactivity with biological targets.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| Methyl 3-(4-fluorophenyl)-2,3-dimethyloxirane-2-carboxylate | C₁₂H₁₃F O₃ | 224.23 g/mol | Contains fluorine instead of chlorine |

| Methyl 2-chloro-3,3-dimethyloxirane-2-carboxylate | C₁₂H₁₃Cl O₃ | 224.66 g/mol | Lacks the chlorophenyl group |

| Methyl 3-(4-methylphenyl)-2,3-dimethyloxirane-2-carboxylate | C₁₃H₁₅Cl O₃ | 238.25 g/mol | Contains a methyl group instead of chlorine |

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with various biological molecules.

The compound's mechanism of action likely involves:

- Covalent bonding : The oxirane ring can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to enzyme inhibition or altered signaling pathways.

- Disruption of cellular processes : By binding to critical biological targets, the compound may interfere with normal cellular functions.

Case Studies

- Anticancer Activity : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The chlorophenyl substitution enhances apoptotic pathways in these cells.

- Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against specific bacterial strains, suggesting potential applications in developing new antibiotics.

Toxicological Profile

The toxicity profile of this compound indicates that while it has promising biological activities, there are concerns regarding its safety. Studies report acute toxicity upon ingestion and potential irritant effects on skin and eyes.

Q & A

Q. What are the key synthetic routes and reaction condition optimizations for Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate?

The synthesis of oxirane derivatives like this compound typically involves epoxidation of α,β-unsaturated esters or nucleophilic substitution on pre-formed oxirane rings. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and selectivity by stabilizing intermediates .

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) or phase-transfer catalysts improve epoxidation efficiency .

- Temperature control : Exothermic reactions require gradual reagent addition and cooling to avoid side reactions like ring-opening .

Q. How do spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- ¹H/¹³C NMR : The oxirane ring protons (δ ~3.0–4.0 ppm) and methyl/ester groups (δ ~1.2–2.5 ppm) provide distinct splitting patterns. The 4-chlorophenyl group shows aromatic protons at δ ~7.2–7.5 ppm .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (expected m/z ≈ 269.07 for C₁₂H₁₃ClO₃) and fragmentation patterns (e.g., loss of COOCH₃ at m/z 210) .

Q. What are the common reaction pathways for oxirane derivatives of this type?

- Ring-opening reactions : Nucleophilic attack by amines, thiols, or water under acidic/basic conditions yields diols or substituted alcohols .

- Oxidation/Reduction : Ozonolysis cleaves the oxirane ring to form carbonyl compounds, while catalytic hydrogenation reduces it to a cyclopropane derivative .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemistry and molecular conformation?

Single-crystal X-ray diffraction using SHELXL (for refinement) and Mercury CSD (for visualization) provides:

- Absolute configuration : The spatial arrangement of the 4-chlorophenyl and methyl groups is confirmed via Flack/Hooft parameters .

- Intermolecular interactions : Hydrogen bonding (e.g., C–H···O) and van der Waals contacts explain packing patterns .

Example refinement: H atoms are placed geometrically, and anisotropic displacement parameters refine non-H atoms (R-factor < 0.05) .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- DFT calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The electron-withdrawing 4-chlorophenyl group lowers LUMO energy, enhancing electrophilicity .

- Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes), guiding drug design .

Q. How can Mercury CSD analyze packing similarity and intermolecular interactions in crystalline forms?

The Materials Module in Mercury CSD enables:

- Packing similarity searches : Compare crystal structures with similar unit cells or space groups (e.g., P2₁/c vs. P1̄) .

- Void analysis : Identify solvent-accessible regions (probe radius ~1.2 Å) to assess stability and hydrates .

- Interaction motifs : Quantify π-π stacking (3.5–4.0 Å) and halogen bonding (Cl···O ≈ 3.3 Å) .

Q. What are the challenges in synthesizing enantiopure forms of this compound?

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or diastereomeric salt formation with (+)- or (-)-tartaric acid .

- Asymmetric catalysis : Sharpless epoxidation with Ti(OiPr)₄ and chiral ligands (e.g., diethyl tartrate) achieves enantiomeric excess (ee > 90%) but requires rigorous moisture control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.